7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.: 153122-66-8

Cat. No.: VC8410449

Molecular Formula: C8H5FINO2

Molecular Weight: 293.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 153122-66-8 |

|---|---|

| Molecular Formula | C8H5FINO2 |

| Molecular Weight | 293.03 g/mol |

| IUPAC Name | 7-fluoro-6-iodo-4H-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C8H5FINO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | NOROHZUUWZNZGX-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=CC(=C(C=C2O1)F)I |

| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2O1)F)I |

Introduction

Structural Identification and Nomenclature

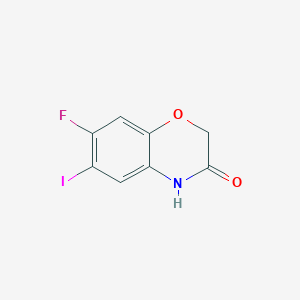

The compound’s systematic name, 7-fluoro-6-iodo-3,4-dihydro-2H-1,4-benzoxazin-3-one, reflects its bicyclic structure:

-

A benzoxazinone core (a benzene ring fused to a 1,4-oxazin-3-one moiety).

-

Fluoro and iodo substituents at positions 7 and 6, respectively.

-

A ketone group at position 3 and a partially saturated oxazine ring (Figure 1).

The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, distinguishing it from analogues like 6-bromo-7-fluoro-2H-benzo[b] oxazin-3(4H)-one or 6-iodo-4H-3,1-benzoxazin-4-one .

Synthetic Routes and Optimization

Halogenation Strategies

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:

-

¹H NMR: Aromatic protons appear as doublets (δ 7.0–7.3 ppm), with the oxazine methylene group at δ 4.6 ppm .

Physicochemical Properties

Table 2: Physical and Chemical Properties

The compound exhibits moderate lipophilicity (logP = 2.1), favoring cellular uptake. Its solubility in polar aprotic solvents facilitates reactions under homogeneous conditions .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Ring-Opening Reactions

The electron-deficient benzoxazinone core undergoes ring-opening with nitrogen nucleophiles:

Reaction with Amines

Treatment with aliphatic amines (e.g., ethylamine) in ethanol yields quinazolinone derivatives via cyclocondensation . For example:

Hydrazinolysis

Hydrazine hydrate in refluxing ethanol produces 3-aminoquinazolinones, intermediates for heterocyclic scaffolds .

Table 3: Representative Derivatives

| Nucleophile | Product | Yield | Application |

|---|---|---|---|

| Hydrazine hydrate | 3-Amino-6-iodo-7-fluoroquinazolin-4-one | 62% | Antimicrobial agents |

| Benzylamine | 3-Benzyl-6-iodo-7-fluoroquinazolin-4-one | 70% | Kinase inhibitors |

Cross-Coupling Reactions

The iodine substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for biaryl synthesis. For instance, reaction with phenylboronic acid yields 6-aryl-7-fluoroquinazolinones .

Pharmaceutical and Biological Applications

Antimicrobial Activity

Quinazolinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The iodine atom enhances membrane penetration, while the fluorine reduces metabolic degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume